Lakshminine

Description

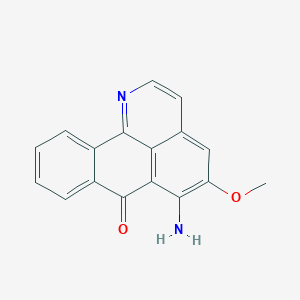

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H12N2O2 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

10-amino-11-methoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |

InChI |

InChI=1S/C17H12N2O2/c1-21-12-8-9-6-7-19-16-10-4-2-3-5-11(10)17(20)14(13(9)16)15(12)18/h2-8H,18H2,1H3 |

InChI Key |

IHHZBGNIAYEFQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C4=CC=CC=C4C2=O)N |

Synonyms |

lakshminine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Biogeographical Distribution

Lakshminine has been documented as occurring in two specific plant species within the Menispermaceae family. researchgate.netuchile.clacs.org

Sciadotenia toxifera

Sciadotenia toxifera Krukoff & A.C. Smith is one of the natural sources of this compound. researchgate.netuchile.clacs.org this compound was first isolated from the woody vines (bush-ropes) of this plant. researchgate.netacs.org Sciadotenia toxifera is a member of the South American Menispermaceae and has been traditionally used in folk medicine. cjnmcpu.com

Menispermum dauricum DC.

Menispermum dauricum DC. is another plant species known to contain oxoisoaporphine alkaloids, including those with a nitrogen substituent at C-6 of the polycyclic scaffold. uchile.cl While Menispermum dauricum was previously considered the sole reported natural source for oxoisoaporphines, the isolation of this compound from Sciadotenia toxifera marked the first documented occurrence of an oxoisoaporphine from a Menispermaceae species other than Menispermum dauricum. researchgate.netacs.org Menispermum dauricum, also known as Asian moonseed, is a traditional Chinese medicine. nih.govresearchgate.net

Advanced Isolation and Extraction Techniques from Biomass

The isolation of this compound from plant material involves specialized extraction and chromatographic separation techniques. The low quantities in which oxoisoaporphine alkaloids are typically isolated can pose a challenge for research. uchile.cl

Specialized Extraction Protocols

For the isolation of this compound from Sciadotenia toxifera, a specific extraction protocol was employed. Ground plant material was moistened with a 1:1 mixture of NH4OH and H2O and then subjected to exhaustive extraction with a 9:1 mixture of EtOAc and EtOH. acs.org The resulting extract was concentrated and partitioned between CH2Cl2 and 2% H2SO4 to separate the neutral fraction from the total bases. acs.org Gradient pH extractions over a range of pH 6.0-12.0 were conducted to further separate the total bases. acs.org

Preparative Chromatographic Separation Methodologies

Chromatographic methods are crucial for the separation and purification of this compound from the complex mixtures obtained during extraction. uni-konstanz.de In the isolation of this compound from Sciadotenia toxifera, fractions from the gradient pH extraction in the range of pH 6.0-8.5 were combined and subjected to column chromatography on silica (B1680970) gel. acs.org Elution with 0.25% CH3OH in CH2Cl2 yielded this compound as an orange-yellow amorphous powder. acs.org

Detailed research findings on the isolation of this compound from 4.2 kg of S. toxifera vines reported a yield of 2 mg of this compound. uchile.cl This highlights the low natural abundance of this compound.

Chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC), are also used for the analysis and quantification of oxoisoaporphine alkaloids in Menispermum dauricum. A method using a reversed-phase C18 column with a gradient mobile phase of aqueous formic acid and acetonitrile (B52724) containing formic acid has been developed for the simultaneous quantification of several oxoisoaporphine alkaloids in Menispermum dauricum. researchgate.net

Here is a summary of isolation data:

| Botanical Source | Plant Part | Initial Biomass | Yield of this compound |

| Sciadotenia toxifera | Woody vines | 4.2 kg | 2 mg |

Chemical Synthesis and Analog Development

Total Synthesis Approaches to Lakshminine

Total synthesis efforts for this compound aim to construct the complex polycyclic 1-azabenzanthrone system with the specific substitution pattern found in the natural product. researchgate.netuchile.clresearchgate.net

Retrosynthetic analysis for oxoisoaporphine alkaloids often involves disconnections that simplify the polycyclic structure into more readily available precursors. A common strategy for the oxoisoaporphine skeleton involves the synthesis of 1-benzyl or 1-benzoylisoquinoline intermediates, followed by a cyclization reaction to form the biaryl linkage. mdpi.com Another approach considers the 1-azabenzanthrone core as being derived from a phthalide (B148349) or related precursors condensed with β-phenylethylamines. researchgate.netmdpi.com For this compound specifically, the introduction of the amino group at the C-6 position and the methoxy (B1213986) group at C-5 are key considerations in the retrosynthetic plan.

Several key intermediates and precursors are utilized in the synthesis of this compound and its analogs. The 1-azabenzanthrone skeleton itself serves as a fundamental scaffold. mdpi.comnih.gov A reported synthesis of this compound starts from 1-Aza-2,3-dihydro-5-methoxybenzanthrone. researchgate.netmdpi.comnih.gov Other important intermediates in the synthesis of oxoisoaporphines can include 3-(β-dialkoxyarylethylamino)phthalides or substituted β-phenylethylamines and benzoyl chlorides, which are often involved in earlier stages of constructing the isoquinoline (B145761) core. researchgate.netmdpi.com Nitro-substituted precursors, such as 6- and 4-nitro precursors of this compound, have also been synthesized as intermediates that can be subsequently reduced to the corresponding amino compounds. researchgate.netuchile.clresearchgate.netnih.gov The intermediate 5-methoxy-7H-dibenzo[de,h]quinolin-7-one has also been identified in synthetic routes. researchgate.netuchile.clresearchgate.netnih.gov

Key Synthetic Intermediates Mentioned:

| Intermediate Name | Role in Synthesis |

| 1-Aza-2,3-dihydro-5-methoxybenzanthrone | Starting material in a reported synthesis of this compound. researchgate.netmdpi.comnih.gov |

| 3-(β-dialkoxyarylethylamino)phthalides | Precursors for oxoisoaporphine core synthesis. researchgate.netmdpi.com |

| Substituted β-phenylethylamines | Precursors for oxoisoaporphine core synthesis. researchgate.netmdpi.com |

| Benzoyl chlorides | Used with β-phenylethylamines in synthesis. researchgate.netmdpi.com |

| 6-nitro-1-aza-5-methoxy-7H-dibenzo[de,h]quinolin-7-one | Nitro precursor to this compound. researchgate.netuchile.clresearchgate.netnih.gov |

| 4-nitro-1-aza-5-methoxy-7H-dibenzo[de,h]quinolin-7-one | Nitro precursor to a this compound isomer. researchgate.netuchile.clresearchgate.netnih.gov |

| 5-methoxy-7H-dibenzo[de,h]quinolin-7-one | Intermediate in synthesis. researchgate.netuchile.clresearchgate.netnih.gov |

The synthesis of this compound and related oxoisoaporphines typically involves multi-step reaction sequences to assemble the complex ring system and introduce the necessary functional groups. researchgate.netmdpi.comuchile.cllibretexts.orgresearchgate.netodinity.comnih.gov A common strategy for constructing the isoquinoline core, a part of the oxoisoaporphine structure, is the Bischler-Napieralski reaction or variants thereof. researchgate.netmdpi.comorganic-chemistry.orgnrochemistry.comresearchgate.netorganic-chemistry.org This reaction facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates using condensing agents. organic-chemistry.orgnrochemistry.com

A specific synthesis route for this compound described in the literature starts from 1-Aza-2,3-dihydro-5-methoxybenzanthrone and involves a sequence of steps: (1) nitration, (2) catalytic oxidation using air, and (3) selective reduction of the nitro groups to yield this compound. researchgate.netmdpi.comnih.gov The reduction of nitro precursors (e.g., the 6-nitro intermediate) to the corresponding amino compounds can be achieved using reagents such as sodium sulfide. uchile.cl

Key Synthetic Intermediates and Precursors

Synthetic Methodologies for Oxoisoaporphine Derivatives and Analogs

Beyond the total synthesis of the natural product this compound, significant research has focused on developing synthetic methodologies to access a variety of oxoisoaporphine derivatives and analogs. researchgate.netmdpi.comresearchgate.netut.ac.irbeilstein-journals.orgresearchgate.net These efforts aim to explore the chemical space around the oxoisoaporphine scaffold and its potential for diverse applications.

The 1-azabenzanthrone scaffold of oxoisoaporphines offers multiple positions for chemical modification and diversification. mdpi.comnih.gov Researchers have explored introducing different chemical groups at various positions on the aromatic rings (B and D rings) to alter the electronic and structural properties of the resulting analogs. mdpi.comnih.gov Strategies include the introduction of aminoalkanamido chains, as seen in some synthetic oxoisoaporphine derivatives. mdpi.com Substitution at positions such as C-6, C-8, C-9, C-10, and C-11 of the 1-azabenzanthrone nucleus has been investigated to generate diverse libraries of compounds. researchgate.net

The development of novel synthetic routes and reaction conditions is crucial for efficient and versatile access to oxoisoaporphine derivatives. While many traditional methods involve Bischler-Napieralski type cyclizations, newer approaches are being explored. mdpi.comut.ac.irbeilstein-journals.orgresearchgate.net One novel approach involves the direct ring metalation of alkoxy isoquinolines at C-1, followed by reaction with iodine and subsequent Suzuki cross-coupling and intramolecular acylation. beilstein-journals.org This method allows for the synthesis of oxoisoaporphine alkaloids bearing specific substituents. beilstein-journals.org Other strategies include metal-catalyzed processes, such as palladium-catalyzed reactions, for the cyclization step in the synthesis of the oxoisoaporphine ring system. mdpi.com The use of specific reagents and conditions, such as the reaction of cleistopholine derivatives with ammonium (B1175870) chloride, has also been reported for the synthesis of related oxoaporphine structures like sampangine (B1681430). mdpi.com Microwave-assisted synthesis has also been explored for the production of substituted isoquinoline libraries, which can serve as precursors for oxoisoaporphines. organic-chemistry.org

Diversification Strategies on the 1-Azabenzanthrone Scaffold

Chemoenzymatic Synthesis and Biocatalytic Approaches (Hypothetical)

The application of chemoenzymatic synthesis and biocatalytic approaches to the construction of complex natural products, such as alkaloids, has gained significant traction in modern synthetic chemistry rsc.orgacs.orgnih.govnih.govresearchgate.netrsc.orgrsc.org. While a specific chemoenzymatic synthesis of this compound has not been reported in the literature surveyed, the inherent advantages of biocatalysis suggest potential avenues for its hypothetical preparation.

Chemoenzymatic strategies combine the exquisite selectivity and efficiency of enzymes with the versatility of traditional chemical transformations researchgate.net. Enzymes, as biological catalysts, often exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions, which can be particularly beneficial for constructing complex molecular architectures with multiple functional groups and stereocenters nih.govnih.govresearchgate.netuci.edu. This contrasts with some traditional chemical methods that may require harsh conditions or extensive protecting group strategies nih.govrsc.org.

For a hypothetical chemoenzymatic synthesis of this compound, several strategies could be considered based on successful approaches applied to other complex molecules and alkaloids nih.govrsc.orgresearchgate.net:

Biocatalytic preparation of chiral building blocks: Enzymes could be employed to synthesize key chiral intermediates that are subsequently coupled through chemical steps to form the this compound core structure. For instance, hydrolases like lipases or esterases, or enzymes such as toluene (B28343) dioxygenase, have been used to generate enantiomerically pure building blocks for alkaloid synthesis nih.govrsc.orgresearchgate.net.

Biocatalytic resolution or desymmetrization: If a racemic or meso intermediate in a synthetic pathway to this compound were accessible chemically, enzymes could potentially be used to perform a kinetic resolution or desymmetrization, enriching or providing access to the desired stereoisomer nih.govresearchgate.netox.ac.uk.

Direct biocatalytic C-C or C-N bond formation: Enzymes involved in natural product biosynthesis pathways, such as those responsible for forming heterocyclic rings or introducing specific functional groups, could potentially be engineered or utilized if they exhibit activity on precursors relevant to the this compound scaffold nih.govuci.edumdpi.comufl.edu. For example, Pictet-Spenglerases have been used in chemoenzymatic routes to tetrahydroprotoberberine alkaloids involving C-C and C-N bond formation rsc.org.

The hypothetical application of biocatalysis to this compound synthesis would necessitate identifying or engineering enzymes capable of catalyzing specific transformations on advanced intermediates while maintaining the integrity of sensitive functional groups and the polycyclic framework. This could involve exploring enzymes from known biosynthetic pathways of related alkaloids or employing techniques like directed evolution to tailor enzyme activity and selectivity nih.govuci.edunumberanalytics.com.

Computational Chemistry in Synthetic Pathway Designchemrxiv.org

Computational chemistry plays an increasingly vital role in the design and optimization of synthetic routes for complex molecules, including natural products like this compound synthiaonline.comrsc.orgresearchgate.netnih.gov. Computer-aided synthesis planning (CASP) tools leverage algorithms, artificial intelligence (AI), and machine learning to analyze target molecules and propose plausible synthetic pathways synthiaonline.comnih.govwikipedia.orgchemical.ai.

These computational platforms typically operate using retrosynthetic analysis, working backward from the target molecule to identify simpler, readily available starting materials through a series of simulated chemical reactions chemrxiv.orgnih.govwikipedia.org. They utilize extensive databases of known chemical reactions, reagents, and commercially available compounds synthiaonline.comwikipedia.org.

Key aspects of how computational chemistry assists in synthetic pathway design include:

Retrosynthetic Analysis: CASP software can rapidly generate numerous potential retrosynthetic routes by applying known reaction rules and transformations to the target molecule nih.govwikipedia.org. This process can explore a vast chemical space that would be time-consuming for a human chemist to navigate manually biospectrumindia.commerckgroup.com.

Pathway Evaluation and Scoring: Computational tools can evaluate proposed pathways based on various criteria, such as the number of steps, predicted yields, cost and availability of starting materials, and the use of hazardous reagents or conditions wikipedia.orgbiospectrumindia.commerckgroup.com. Some advanced systems incorporate machine learning or quantum chemistry calculations to refine predictions and filter less viable routes synthiaonline.com.

Identification of Novel Routes: By exploring combinations of reactions and disconnections, computational methods can sometimes propose novel or non-obvious synthetic strategies that might not be immediately apparent to a human expert chemical.aibiospectrumindia.comsynthiaonline.com.

Handling Molecular Complexity: For complex natural products with intricate structures and multiple stereocenters, computational tools can assist in managing the complexity of potential synthetic routes and identifying convergent strategies chemrxiv.orgsynthiaonline.com. The application of higher-level strategies in computer-aided retrosynthesis focuses on the broader synthetic plan, abstracting detailed substructures to emphasize general strategies chemrxiv.org.

Integration with Experimental Work: Computationally designed routes can be validated experimentally in the laboratory synthiaonline.comnih.govlabmanager.com. The insights gained from computational analysis can guide experimental efforts, potentially reducing the time and resources required to develop a successful synthesis biospectrumindia.commerckgroup.com.

Software platforms such as SYNTHIA™, ChemAIRS®, and AiZynthFinder exemplify the capabilities of computational chemistry in this field synthiaonline.comwikipedia.orgchemical.aisigmaaldrich.com. These tools are designed to assist chemists in designing synthetic routes for a wide range of molecules, from relatively simple compounds to complex natural products synthiaonline.combiospectrumindia.comnih.gov. The development of algorithms that can "strategize" over multiple synthetic steps, augmented by AI and causal relationships, has been shown to enable the computational planning of syntheses for complex natural products that are largely indistinguishable from human-designed routes synthiaonline.comnih.gov.

Structural Modifications and Structure Activity Relationship Sar Studies

Design and Synthesis of Lakshminine Analogs with Targeted Modifications

The synthesis of this compound and its analogs has been undertaken to provide sufficient material for biological evaluation and to explore the impact of structural changes on activity. nih.govresearchgate.netuchile.cl

Modifications at Specific Positions (e.g., C-6 amine, nitro precursors)

This compound is defined by its amino group at the C-6 position. nih.govresearchgate.netacs.orguchile.cl Studies have involved synthesizing this compound's 4-amino isomer and their respective 6- and 4-nitro precursors to investigate the effect of the amino or nitro group position on activity. nih.govresearchgate.netuchile.cl For instance, the 4-amino isomer (compound 2) and the 6- and 4-nitro precursors (compounds 8 and 10, respectively) have been synthesized and tested alongside this compound. nih.govresearchgate.netuchile.cl The synthesis of this compound itself has been achieved through steps including nitration, catalytic oxidation, and selective reduction of nitro groups from a 1-aza-2,3-dihydro-5-methoxybenzanthrone precursor. uchile.clmdpi.comresearchgate.net Attempts to prepare amino-2,3-dihydro analogs at C4 and C6 were unsuccessful due to rapid oxidation of the intermediate products upon contact with air. researchgate.net

Studies comparing the 4-amino isomer to this compound (6-amino) indicated that the introduction of an amino group at C4 led to some toxicity to normal fibroblasts but negligible effects on tumor cell lines, while amination at C6 resulted in modest antiproliferative activity across tested cell lines with no significant selectivity. researchgate.net The 4-nitro precursor (compound 10) showed marginal antiproliferative activity, while this compound and its 4-amino isomer did not show significant activity in initial testing against normal human fibroblasts and three human solid tumor cell lines. nih.govresearchgate.netuchile.cl

Scaffolds of Related Oxoisoaporphines (e.g., Daurioxoisoaporphines, Telazoline, Teladiazoline)

This compound belongs to the oxoisoaporphine family, which shares the 7H-dibenzo[de,h]quinolin-7-one skeleton. researchgate.netuchile.clmdpi.com Research has also involved examining other oxoisoaporphines and related structures. Daurioxoisoaporphines A-D are oxoisoaporphine alkaloids isolated from Menispermum dauricum. researchgate.netresearchgate.net Cytotoxic evaluations have been reported for some of these compounds. researchgate.netresearchgate.net Telazoline and Teladiazoline are related oxoaporphines whose structures were revised based on comparisons of their spectral data with that of this compound. researchgate.netacs.orgnih.gov While the search results mention Telazoline and Teladiazoline, the detailed SAR information provided for these compounds in the context of the search results relates to their activity at histamine (B1213489) and alpha-adrenoceptor sites, and their structure-activity relationships involve phenyl ring substitutions and the orientation of phenyl and imidazoline (B1206853) rings, which is distinct from the oxoisoaporphine scaffold of this compound. pharmaguideline.comnih.govnih.govgpatindia.com Oxoisoaporphine derivatives with a dihydroisoquinoline motif have shown better effects than those with an isoquinoline (B145761) scaffold in some studies. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling has been applied to oxoisoaporphine derivatives to understand the relationship between their chemical structures and biological activities. researchgate.net

Development of Predictive Models for Biological Efficacy

Predictive QSAR models have been developed for oxoisoaporphine derivatives, including 3D-QSAR studies. researchgate.netacs.org For example, a reliable CoMFA (Comparative Molecular Field Analysis) model was constructed based on the inhibitory activities of azaoxoisoaporphine, oxoaporphine, and oxoisoaporphine derivatives towards acetylcholinesterase (AChE). researchgate.net This model aimed to provide insight into the relationship between structure and anti-AChE activities. researchgate.net Predictive QSAR models have also been developed in other areas, such as for human skin sensitization data. nih.gov

Identification of Key Pharmacophores and Structural Motifs

QSAR studies, such as the 3D-QSAR/CoMFA model for anti-AChE activity, have helped identify key structural information related to the biological effects of oxoisoaporphine derivatives. researchgate.net These models can provide useful information for the rational design of new derivatives with desired activities. researchgate.net The oxoisoaporphine scaffold itself, particularly the 1-azabenzanthrone moiety, is considered to have electronic and structural properties potentially useful for medicinal applications. mdpi.com The planar structure is thought to facilitate intercalation with DNA. uchile.clmdpi.com Pyridine and pyridine-derived structures, which are part of the oxoisoaporphine skeleton, are recognized as privileged pharmacophores in medicinal chemistry. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Molecular modeling studies, including molecular docking and dynamics simulations, have been used in the study of oxoisoaporphine derivatives to understand their interactions with biological targets. researchgate.net For instance, molecular docking and dynamics simulations have been employed to investigate the interaction of oxoisoaporphine derivatives with topoisomerase I and DNA. researchgate.net These studies can provide insights into the binding modes and conformational preferences of these molecules, contributing to the understanding of their mechanism of action at a molecular level. researchgate.net Conformational analysis has also been mentioned in the context of other compounds, such as cornexistin (B1235271) and its analogues. organicdivision.org

Biosynthetic Pathways and Enzyme Research

Proposed Biosynthetic Routes for Oxoisoaporphine Alkaloids

Alkaloids, in general, are a diverse group of natural products derived from primary metabolism, often originating from amino acids imperial.ac.ukimperial.ac.uk. The oxoisoaporphine alkaloids are considered derivatives of oxoisoquinoline researchgate.netnih.gov. While a detailed, experimentally confirmed biosynthetic pathway specifically for Lakshminine in plants is not available in the search results, the biosynthesis route of oxoisoaporphine-type alkaloids in plants has been suggested researchgate.netresearchgate.net.

A hypothesis postulates a biosynthesis from a benzylisoquinoline precursor involving a rearrangement d-nb.info. Benzylisoquinoline alkaloids represent a large group of plant secondary metabolites, biosynthetically derived from (S)-norcoclaurine, which itself is formed from tyrosine d-nb.info. This suggests a potential link between the biosynthesis of oxoisoaporphines and the broader benzylisoquinoline pathway.

Role of L-Tryptophan and Anthranilate Precursors

L-Tryptophan is a crucial aromatic amino acid that serves as a precursor for various alkaloids and other secondary metabolites in plants nih.gov. The biosynthesis of tryptophan begins with chorismate, which is converted to anthranilate by the enzyme anthranilate synthase (AS) nih.govhhu.denih.gov. Anthranilate is a key precursor not only for tryptophan but also for numerous anthranilate-derived secondary metabolites, including certain alkaloids hhu.denih.gov.

Research on Ruta graveolens has shown that this plant produces both tryptophan and elicitor-inducible, anthranilate-derived alkaloids hhu.denih.gov. This process involves two differentially expressed nuclear genes encoding chloroplast-localized AS alpha subunits, ASα1 and ASα2 hhu.denih.gov. ASα1 is elicitor-inducible and less sensitive to feedback inhibition by tryptophan, suggesting its role in providing anthranilate for alkaloid biosynthesis, while ASα2 is strongly feedback inhibited by tryptophan and likely involved in tryptophan primary metabolism hhu.denih.gov.

While the direct involvement of L-tryptophan and anthranilate specifically in the biosynthesis of this compound or the core oxoisoaporphine skeleton is not explicitly detailed in the provided search results, the established role of these compounds as precursors for other plant alkaloids, including some anthranilate-derived ones, suggests a potential, albeit unconfirmed, connection that warrants further investigation.

Enzymatic Mechanisms and Biosynthetic Intermediates

The specific enzymatic mechanisms and biosynthetic intermediates involved in the formation of this compound in plants are not described in the search results. However, the synthesis of the oxoisoaporphine ring system in laboratory settings often involves reactions such as the Bischler-Napieralski reaction or variants thereof, as well as intramolecular biaryl synthesis using photochemical, radical, or Pd-catalyzed reactions nih.govmdpi.com. These synthetic routes provide insights into potential cyclization and ring formation mechanisms that might be mirrored, albeit through enzymatic catalysis, in the plant's biosynthetic machinery.

Studies on the synthesis of this compound and related oxoisoaporphines have identified intermediate compounds such as 1-aza-2,3-dihydro-5-methoxybenzanthrone and nitro precursors researchgate.netuchile.cl. For example, a described synthesis route for this compound involves nitration, catalytic oxidation, and selective reduction of nitro groups starting from 1-Aza-2,3-dihydro-5-methoxybenzanthrone researchgate.netnih.gov. Another synthetic approach involves the acylation of β-phenylethylamine with phthalic anhydride, followed by cyclizations and nitration nih.gov. While these are chemical syntheses, the intermediates involved could potentially be related to intermediates in a plant's enzymatic pathway.

Research on other alkaloid biosynthesis pathways, such as the L-lysine biosynthesis pathway, highlights the coordinated action of various enzymes, including aspartokinase, dehydrogenase, aminotransferase, and epimerase nih.gov. This underscores the complexity of alkaloid biosynthesis and the involvement of multiple enzyme classes. Identifying the specific enzymes catalyzing the cyclization, oxidation, and amination steps in oxoisoaporphine biosynthesis, including the formation of the amino group in this compound, would be a key area for future research.

Genetic and Transcriptomic Studies of Producer Organisms (Hypothetical)

While specific genetic and transcriptomic studies focused on the biosynthesis of this compound were not found in the search results, transcriptomic analysis is a powerful tool for investigating secondary metabolite pathways and identifying relevant genes in plants nih.govscispace.commdpi.com. Such studies can reveal differentially expressed genes under conditions favoring alkaloid production, potentially pointing to enzymes and transporters involved in the pathway.

Given that oxoisoaporphine alkaloids are isolated from Menispermum dauricum and Sciadotenia toxifera, hypothetical genetic and transcriptomic studies in these plants could involve:

Genome Sequencing and Annotation: Sequencing the genomes of these plants to identify genes potentially involved in alkaloid biosynthesis, including those encoding enzymes like polyketide synthases, non-ribosomal peptide synthetases, cytochrome P450 enzymes, and methyltransferases, which are commonly found in alkaloid pathways.

Transcriptomic Profiling: Analyzing gene expression patterns in different tissues or under various environmental conditions (e.g., stress, developmental stages) that might influence oxoisoaporphine production. This could help identify genes correlated with alkaloid accumulation. nih.govmdpi.comfrontiersin.org

Comparative Transcriptomics: Comparing the transcriptomes of high- and low-alkaloid producing varieties or related species to pinpoint genes potentially involved in the biosynthetic pathway.

Gene Silencing or Overexpression Studies: Experimentally manipulating the expression of candidate genes to observe the effect on this compound or other oxoisoaporphine production, thereby validating their role in the pathway.

Bioinformatic Analysis: Utilizing bioinformatics tools to predict gene function based on sequence similarity to known enzymes in other alkaloid biosynthetic pathways and to identify regulatory elements controlling gene expression. nih.gov

These hypothetical studies, coupled with biochemical analyses to characterize enzyme activity and identify intermediates, would be crucial for a comprehensive understanding of how this compound is biosynthesized in nature.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Structural Elucidation Techniques

High-resolution techniques are fundamental in determining the precise molecular structure of complex natural products like Lakshminine uni-konstanz.deuni-konstanz.deresearchgate.netanid.cl. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are paramount among these methods, providing detailed information about the atomic connectivity, functional groups, and elemental composition academictree.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering insights into the arrangement of atoms within a molecule researchgate.netacademictree.orgresearchgate.net. For this compound, both ¹H and ¹³C NMR spectroscopy have been extensively utilized. Spectra were typically recorded using high-field spectrometers (e.g., 300 or 400 MHz) with solvents such as CDCl₃ or DMSO-d₆ uchile.cl. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) for ¹H NMR, while for ¹³C NMR, shifts are referenced to the central solvent resonance uchile.cl. Coupling constants (J) are provided in Hertz (Hz), offering valuable information about the connectivity and spatial relationship of protons uchile.cl.

Detailed NMR data for synthesized this compound (reported as compound 1) in DMSO-d₆ at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR have been reported uchile.cl.

Interactive Table 1: ¹H NMR Data for this compound (DMSO-d₆, 400 MHz) uchile.cl

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment (Tentative) |

| 4.21 | t | 2H | 7.8 | CH₂ |

| 7.68 | t | 1H | 7.4 | ArH |

| 7.77 | t | 1H | 7.4 | ArH |

| 7.82 | s | 1H | - | ArH |

| 8.32 | d | 1H | 7.6 | ArH |

| 8.44 | d | 1H | 7.9 | ArH |

Note: Assignments are based on typical oxoisoaporphine spectral patterns and require full 2D NMR correlation for definitive confirmation.

Interactive Table 2: ¹³C NMR Data for this compound (DMSO-d₆, 100 MHz) uchile.cl

| Chemical Shift (δ, ppm) | Assignment (Tentative) |

| 20.5 | CH₂ |

| 47.0 | CH₂ |

| 57.7 | OCH₃ |

| 108.5 | ArC |

| 114.0 | ArC |

| 124.9 | ArC |

| 126.9 | ArC |

| 127.8 | ArC |

| 130.6 | ArC |

| 131.3 | ArC |

| 131.7 | ArC |

| 131.8 | ArC |

| 134.7 | ArC |

| 135.6 | ArC |

| 149.7 | ArC |

| 152.6 | ArC |

| 182.2 | C=O |

Note: Assignments are based on typical oxoisoaporphine spectral patterns and require full 2D NMR correlation for definitive confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of a molecule and its fragments, allowing for the determination of its elemental composition academictree.orgresearchgate.net. Electron Ionization Mass Spectrometry (EIMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with high-resolution analyzers like Orbitrap are commonly used uchile.clresearchgate.net. For synthesized this compound, High-Resolution Electron Ionization Mass Spectrometry (HREIMS) yielded an m/z of 308.1463, which was compared to the calculated mass for the proposed molecular formula (C₁₇H₁₂N₂O₄, calculated 308.0797) uchile.cl. This data is critical for confirming the molecular formula derived from elemental analysis or spectroscopic data.

Advanced Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for the separation, purification, and analysis of compounds from complex mixtures, as well as for assessing their purity uni-konstanz.de.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing the purity of a compound and quantifying its presence in a sample uni-konstanz.de. For this compound and related oxoisoaporphines, HPLC with UV detection has been employed to ensure the purity of synthesized compounds used in biological testing uchile.cl. Purities exceeding 95% were confirmed by HPLC in such studies uchile.cl. The UV detector is suitable for these compounds due to the presence of a conjugated aromatic system that absorbs strongly in the UV region. HPLC methods can be developed and validated for the simultaneous quantification of multiple oxoisoaporphine alkaloids, often involving specific mobile phases and stationary phases tailored to the properties of these compounds researchgate.net.

Electrochemical Characterization and Redox Properties

The oxoisoaporphine scaffold, including this compound, possesses a planar 7H-dibenzo[de,h]quinolin-7-one skeleton with a potentially redox-active iminoquinone structure uchile.cl. This structural feature suggests that these compounds could participate in electron transfer processes uchile.cl. Electrochemical techniques, such as cyclic voltammetry, are valuable for investigating the redox behavior of these molecules uni-konstanz.deias.ac.inscirp.org.

Studies on related nitro-oxoisoaporphine derivatives have provided insights into the electrochemical properties of the core scaffold. Cyclic voltammetry experiments have revealed reversible redox couples associated with functional groups on the oxoisoaporphine structure uchile.cl. For a nitro-oxoisoaporphine derivative, two reversible redox couples were observed, corresponding to the generation of the nitro anion radical and the reduction of the carbonyl group uchile.cl. The redox potential (E₁/₂) for the nitro anion radical generation was found to be 1.10 V, while the carbonyl group reduction occurred at 1.50 V uchile.cl. Electrochemical studies can also indicate the presence of acidic protons in the molecule based on changes in voltammetric responses under varying pH conditions uchile.cl. The ability of these compounds to undergo reversible electrochemical reduction suggests a potential for redox cycling, which could lead to the generation of reactive oxygen species uchile.cl.

Crystallographic Studies of this compound and Derivatives

Crystallographic studies, particularly X-ray crystallography, provide definitive three-dimensional structural information for crystalline compounds. This technique is considered the gold standard for confirming molecular structures determined by other spectroscopic methods. While specific X-ray crystallographic data for this compound itself is not detailed in all available literature, crystallography has been used to establish the structures of related oxoisoaporphine alkaloids and other compounds in this class researchgate.netanid.clacademictree.orgacs.org. The use of X-ray data, sometimes combined with computational methods like Density Functional Theory (DFT) calculations, aids in the complete and unambiguous structural evaluation of novel compounds uni-konstanz.de. Therefore, crystallographic studies are a common and powerful approach for solid-state structure confirmation within the oxoisoaporphine family.

Molecular Mechanisms of Biological Activity in Vitro and in Vivo Non Human Models

Interaction with Nucleic Acids

The interaction of small molecules with nucleic acids, such as DNA, is a critical mechanism for many biologically active compounds, particularly those with potential as therapeutic agents. Oxoisoaporphine alkaloids, including Lakshminine, have been explored for their ability to engage with DNA through various modes.

DNA intercalation involves the insertion of planar aromatic or heteroaromatic rings between the base pairs of the DNA double helix. This interaction can lead to structural distortions of the DNA, affecting crucial cellular processes like replication and transcription. The planar structure of the 1-azabenzanthrone moiety present in oxoisoaporphine alkaloids like this compound is conducive to interaction with DNA via intercalation. nih.gov This mechanism is considered a principal factor contributing to the cytotoxicity observed in some oxoisoaporphine alkaloids. nih.gov While this compound (compound 73) itself has shown marginal antiproliferative activity against human normal fibroblasts and human solid tumor cell lines in some studies, the broader class of oxoisoaporphine alkaloids is recognized for its DNA binding capabilities. researchgate.netscirp.org Studies on DNA intercalation often employ techniques such as UV-Vis absorption spectroscopy, fluorescence displacement assays (e.g., using ethidium (B1194527) bromide or thiazole (B1198619) orange), and viscosity measurements to confirm and characterize the binding mode. journaljpri.commdpi.com Hypochromism (decrease in absorbance) and bathochromic shifts (red shift) in UV-Vis spectra upon addition of DNA are indicative of intercalation. mdpi.com

DNA topoisomerases are essential enzymes that regulate DNA topology by creating transient single- (Type I) or double-strand (Type II) breaks to relieve supercoiling and untangle DNA. mdpi.comwikipedia.orgresearchgate.net Inhibition of these enzymes can lead to the accumulation of DNA breaks, ultimately triggering cell death. Oxoisoaporphine alkaloids have been implicated in the inhibition of DNA topoisomerase II. uni-konstanz.de While specific detailed mechanisms of this compound's interaction with topoisomerases are less documented in the provided sources, the cytotoxicity of related oxoisoaporphine derivatives has been linked to topoisomerase I inhibition. researchgate.net Topoisomerase inhibitors are broadly classified as either catalytic inhibitors or poisons. mdpi.comwikipedia.org Catalytic inhibitors prevent the enzyme from performing DNA strand breaks, while poisons stabilize the topoisomerase-DNA complex, preventing the re-ligation of cleaved DNA strands and leading to cytotoxic DNA breaks. mdpi.comwikipedia.org Ascididemin, a related pyridoacridine alkaloid, is known to exert cytotoxicity through the inhibition of DNA topoisomerase II, resulting in DNA cleavage and cell death. scirp.org This suggests a potential mechanism of action shared by some polycyclic heteroaromatic alkaloids.

Telomerase is a ribonucleoprotein enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. northwestern.edumdanderson.org High telomerase activity is a hallmark of many cancer cells, contributing to their immortality. northwestern.edumdanderson.org Inhibition of telomerase can lead to telomere shortening and ultimately trigger cellular senescence or apoptosis in cancer cells. Oxoisoaporphines and aporphines, the class of alkaloids to which this compound belongs, have been identified as molecules with versatile biological activities, including the inhibition of the telomerase enzyme. nih.govdntb.gov.uaresearchgate.net Telomerase inhibition is considered one of the molecular mechanisms contributing to the potential anticancer effects of these compounds. nih.govresearchgate.net Research in this area explores how these molecules interact with the telomerase enzyme or the telomeric DNA structure (such as G-quadruplexes) to exert their inhibitory effects.

Topoisomerase I and II Inhibition Mechanisms

Cellular Processes Modulation

Beyond direct interaction with nucleic acids, this compound and related compounds can influence fundamental cellular processes that regulate cell growth, division, and death.

The cell cycle is a tightly regulated series of events that leads to cell division. Dysregulation of the cell cycle is a characteristic of cancer. Inducing cell cycle arrest at specific checkpoints can halt the proliferation of rapidly dividing cells. Studies on an oxoisoaporphine derivative (compound 14) have shown that it can arrest the cell cycle at the G1 phase. researchgate.net The G1 phase is a critical checkpoint where the cell assesses its environment and prepares for DNA replication. jmedsciences.comjagiroadcollegelive.co.in Arrest at this stage prevents the cell from entering the synthesis (S) phase and subsequent division. Cell cycle arrest can be induced by various mechanisms, including the modulation of cyclin-dependent kinases (CDKs) and their inhibitors (CDKIs), such as p21 and p27. jmedsciences.commdpi.com While specific data for this compound's effect on cell cycle checkpoints is limited in the provided sources, the observed G1 arrest by a related derivative suggests a potential mechanism within this class of compounds.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The ability of a compound to induce apoptosis in cancer cells is a key aspect of its potential therapeutic value. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. abcam.cnwikipedia.orgactaorthop.orgthermofisher.comnih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. abcam.cnwikipedia.orgthermofisher.com Studies on an oxoisoaporphine derivative (compound 14) have demonstrated that it can induce apoptosis in cancer cells. researchgate.net The induction of apoptosis by compounds can involve various molecular events, including the release of cytochrome c from mitochondria, activation of caspase cascades (e.g., caspase-9, caspase-3), and modulation of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2). actaorthop.orgthermofisher.comnih.gov The p53 pathway is also a critical regulator of apoptosis, often activated by DNA damage or other cellular stresses. actaorthop.orgthermofisher.com While the specific pathways triggered by this compound require further detailed investigation, the observed apoptosis induction by a related oxoisoaporphine derivative highlights this as a relevant mechanism for the compound class.

Cell Cycle Arrest (e.g., G1 phase)

Redox Cycling and Reactive Oxygen Species (ROS) Generation

The planar 7H-dibenzo[de,h]quinolin-7-one skeleton of oxoisoaporphines, including this compound, possesses a redox-active iminoquinone structure. uchile.cl This structural feature suggests the potential for engaging in redox cycling, a process where a compound undergoes repeated reduction and oxidation, often leading to the generation of reactive oxygen species (ROS). researchgate.netmdpi.comresearchgate.netnih.gov ROS are highly reactive molecules that can cause oxidative stress and damage to cellular components. researchgate.netmdpi.comskku.edu Redox-cycling agents can become trapped in a continuous cyclic reaction, generating ROS such as superoxide (B77818) radical anion (O₂⁻) and hydroxyl radical (•OH) through the auto-oxidation of their reduction products. researchgate.netresearchgate.net

Interference with Mitochondrial Electron Transport

The redox-active nature of oxoisoaporphines suggests they could interfere with the mitochondrial electron transport chain (ETC). uchile.cl The ETC, located in the inner mitochondrial membrane, is a key site of ATP production through oxidative phosphorylation and is also a significant source of ROS generation. mdpi.comskku.eduaopwiki.org Interference with the ETC can lead to the overproduction of ROS, reduced ATP synthesis, and a collapse of mitochondrial membrane potential, contributing to mitochondrial dysfunction. mdpi.comskku.eduaopwiki.org Studies on other compounds with redox-cycling properties have shown they can directly affect mitochondrial respiration and interfere with electron transfer through ETC complexes. mdpi.comaopwiki.orgnih.gov While direct studies specifically detailing this compound's interference with mitochondrial electron transport were not extensively found, the structural characteristics shared with other redox-active oxoisoaporphines support this potential mechanism. uchile.cl

Enzyme Inhibition Profiles

This compound and related oxoisoaporphine derivatives have been explored for their ability to inhibit various enzymes. researchgate.netnih.govresearchgate.netnih.govcolab.wsdntb.gov.uanih.gov This enzyme inhibition is considered a significant aspect of their potential biological activities. dntb.gov.ua

Monoamine Oxidase A (MAO-A) Inhibition

Some oxoisoaporphine derivatives have shown inhibitory activity against human monoamine oxidase A (hMAO-A). researchgate.netnih.govresearchgate.netnih.gov MAO-A is a mitochondrial enzyme involved in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. frontiersin.orgmdpi.comnih.gov Inhibition of MAO-A can lead to increased levels of these neurotransmitters. mdpi.com While theoretical studies on the MAO-A inhibitory activity of some oxoisoaporphine derivatives have been published, reporting that at least one derivative showed an IC₅₀ value lower than reference inhibitors, specific data for this compound's MAO-A inhibition were not detailed in the provided sources. researchgate.net

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a therapeutic strategy for conditions like Alzheimer's disease, as these enzymes break down acetylcholine, a crucial neurotransmitter. nih.govmdpi.comd-nb.infomdpi.comnih.gov Some oxoisoaporphine and oxoaporphine derivatives have been evaluated for their inhibitory activities toward AChE and BuChE. researchgate.netresearchgate.net While some novel azaoxoisoaporphine derivatives showed high inhibitory potency on Aβ aggregation, they had no action on AChE or BuChE, which was noted as different from previously reported oxoaporphine and oxoisoaporphine derivatives. researchgate.net This suggests variability in cholinesterase inhibition among different compounds within the oxoisoaporphine family.

β-Amyloid (Aβ) Inhibition

Inhibition of β-amyloid (Aβ) aggregation is a target for Alzheimer's disease therapy, as Aβ aggregation is implicated in neurotoxicity. nih.govnih.govmdpi.comfrontiersin.org Some azaoxoisoaporphine derivatives have demonstrated high inhibitory potency on Aβ aggregation. researchgate.net For example, novel azaoxoisoaporphine derivatives showed inhibitory activity ranging from 29.42% to 89.63% at a concentration of 10 µM against Aβ aggregation. researchgate.net This indicates that certain oxoisoaporphine structures can interfere with the aggregation of Aβ peptides.

Antiproliferative Activity against Defined Cell Lines (Excluding Human Clinical Data)

The antiproliferative activity of this compound and related oxoisoaporphines has been tested against various cell lines, including human normal fibroblasts and human solid tumor cell lines. researchgate.netacs.orguchile.clresearchgate.netdntb.gov.uamdpi.comnih.govscirp.orgnih.govmdpi.com While some oxoisoaporphine alkaloids have demonstrated cytotoxicity against different tumor cell lines, this compound itself showed only marginal antiproliferative activity against human normal fibroblasts and human solid tumor cell lines in one study. researchgate.netuchile.clresearchgate.netscirp.org In this study, this compound, its 4-amino isomer, their 6- and 4-nitro precursors, an intermediate, and the unsubstituted skeleton were tested. researchgate.netuchile.clresearchgate.net Only the 4-nitro precursor showed marginal antiproliferative activity. researchgate.netuchile.clresearchgate.net

The effects on cell proliferation were determined using the MTT reduction assay in human cell lines including normal lung fibroblasts (MRC-5), gastric adenocarcinoma cells (AGS), lung cancer cells (SK-MES-1), and bladder carcinoma (J82). uchile.cl The concentrations inhibiting cell growth by 50% (IC₅₀ values) were determined. uchile.cl The 4-nitro precursor (compound 10) was moderately active and slightly more toxic (IC₅₀ ≈ 4.5 µM) toward gastric adenocarcinoma cells than toward normal fibroblasts. uchile.cl

Some oxoisoaporphine derivatives have shown potent cytotoxic activity against various cancer cell lines, with some exhibiting substantially lower cytotoxicity to normal cells. researchgate.net These studies highlight the potential for selective antiproliferative effects among different oxoisoaporphine structures. researchgate.net

| Compound Tested | Cell Line (Origin) | IC₅₀ (µM) | Reference |

| This compound (1) | MRC-5 (Human Normal Fibroblasts) | Marginal | researchgate.netuchile.clresearchgate.net |

| This compound (1) | AGS (Human Gastric Adenocarcinoma) | Marginal | researchgate.netuchile.clresearchgate.net |

| This compound (1) | SK-MES-1 (Human Lung Cancer) | Marginal | researchgate.netuchile.clresearchgate.net |

| This compound (1) | J82 (Human Bladder Carcinoma) | Marginal | researchgate.netuchile.clresearchgate.net |

| 4-nitro precursor (Compound 10) | AGS (Human Gastric Adenocarcinoma) | ≈ 4.5 | uchile.cl |

| 4-nitro precursor (Compound 10) | MRC-5 (Human Normal Fibroblasts) | Slightly higher than 4.5 | uchile.cl |

| Novel Azaoxoisoaporphine Derivatives (various) | Aβ aggregation | 10 µM showed 29.42% to 89.63% inhibition | researchgate.net |

| Compound 14 (Oxoisoaporphine derivative) | Various cancer cell lines (Human) | Most potent cytotoxic activity | researchgate.net |

| Compound 14 (Oxoisoaporphine derivative) | LO2 cells (Human normal liver cells) | Substantially lower cytotoxicity | researchgate.net |

Evaluation against Human Solid Tumor Cell Lines

This compound and several related oxoisoaporphines, including its 4-amino isomer and nitro precursors, have been evaluated for their antiproliferative activity against a panel of human cell lines. These include normal human fibroblasts (MRC-5) and three human solid tumor cell lines: gastric adenocarcinoma (AGS), lung cancer (SK-MES-1), and bladder carcinoma (J82). uchile.clnih.gov

Studies utilizing the MTT reduction assay indicated that this compound itself exhibited only marginal antiproliferative activity against these human solid tumor cell lines. researchgate.netuchile.clresearchgate.netnih.govscirp.org In contrast, the 4-nitro precursor, referred to as compound 10 in some studies, demonstrated marginal activity and was found to be slightly more toxic to gastric adenocarcinoma cells (AGS) with an IC50 value of approximately 4.5 µM, compared to normal human fibroblasts. uchile.clnih.gov

Other oxoisoaporphine derivatives have shown varying degrees of cytotoxicity against different tumor cell lines, with some reports suggesting potency against human mammary cancer cells comparable to or exceeding that of etoposide. uchile.clnih.gov The oxoisoaporphine scaffold's planar structure is hypothesized to allow intercalation between DNA base pairs, and its redox-active iminoquinone structure could potentially interfere with mitochondrial electron transport, mechanisms that might contribute to the observed cytotoxicity of some derivatives. uchile.cl Some oxoisoaporphine analogues are reported to have strong DNA binding affinity, which correlates with high cytotoxicity. nih.gov

Table 1 summarizes the reported antiproliferative activity of this compound and compound 10 against tested cell lines.

| Compound | Cell Line | Activity | IC50 (µM) | Citation |

| This compound | AGS (gastric adenocarcinoma) | Marginal antiproliferative activity | Not specified | researchgate.netuchile.clresearchgate.netnih.govscirp.org |

| This compound | SK-MES-1 (lung cancer) | Marginal antiproliferative activity | Not specified | researchgate.netuchile.clresearchgate.netnih.govscirp.org |

| This compound | J82 (bladder carcinoma) | Marginal antiproliferative activity | Not specified | researchgate.netuchile.clresearchgate.netnih.govscirp.org |

| This compound | MRC-5 (normal fibroblasts) | Marginal antiproliferative activity | Not specified | researchgate.netuchile.clresearchgate.netnih.govscirp.org |

| Compound 10 | AGS (gastric adenocarcinoma) | Marginal antiproliferative activity | ~4.5 | uchile.clnih.gov |

| Compound 10 | MRC-5 (normal fibroblasts) | Marginal antiproliferative activity | Slightly less toxic than to AGS | uchile.clnih.gov |

Comparative Selectivity Profiles (e.g., vs. normal fibroblasts)

Comparative studies have evaluated the selectivity of this compound and related compounds by testing their effects on both normal human fibroblasts and human solid tumor cell lines. This compound demonstrated marginal antiproliferative activity against both normal human fibroblasts (MRC-5) and the tested tumor cell lines, indicating a limited selectivity profile in these assays for the parent compound. researchgate.netuchile.clresearchgate.netnih.govscirp.org

Compound 10, a related nitro precursor, showed marginal activity and was slightly more toxic to gastric adenocarcinoma cells than to normal fibroblasts, suggesting a minor degree of differential activity. uchile.clnih.gov Research on other oxoisoaporphine derivatives has indicated better selectivity profiles in different contexts, such as greater selectivity against the Plasmodium falciparum parasite compared to toxicity towards fibroblasts. researchgate.net

Anti-Infective Mechanisms

The oxoisoaporphine scaffold, which forms the core structure of this compound, has been associated with various pharmacological properties, including activity against human parasites and antifungal effects. researchgate.net

Antiparasitic Activity (Plasmodium falciparum, Trypanosoma cruzi)

The oxoisoaporphine moiety has been reported to possess antiplasmodial activity. researchgate.netnih.gov Some oxoisoaporphine derivatives have shown better selectivity against the Plasmodium falciparum parasite than toxicity to fibroblasts. researchgate.net While the broader class of oxoisoaporphines has demonstrated antiparasitic potential, specific detailed data on the activity of this compound against Plasmodium falciparum or Trypanosoma cruzi was not explicitly available in the provided search results. Studies on other compound classes have evaluated activity against these parasites, highlighting the ongoing search for new antiparasitic agents. researchgate.netnih.govuliege.benih.gov

Antifungal Activity

Antifungal activity has been reported for the oxoisoaporphine scaffold. researchgate.netnih.gov Investigations into sampangine (B1681430) derivatives, which are structurally related oxoisoaporphine analogues, have revealed structure-activity relationships influencing their antifungal properties. The position and type of substituents on the sampangine structure can affect biological activity, with reported Minimum Inhibitory Concentration (MIC) values ranging between 0.1 and 100 μg/mL. nih.gov Modifications to the quinone group in these analogues have generally led to a decrease or complete loss of antifungal activity. nih.gov

Computational and in Silico Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking studies have been employed to investigate the potential interactions of Lakshminine and related oxoisoaporphine derivatives with biological targets. For instance, molecular docking studies, coupled with dynamics simulation and enzyme inhibition assays, indicated that a compound (referred to as compound 14), an oxoisoaporphine derivative, could interfere with DNA and significantly inhibit the activity of topoisomerase I. researchgate.netresearchgate.net These studies help to predict the binding modes and affinities of small molecules to proteins or nucleic acids, providing insights into their potential mechanisms of action. Molecular docking has also been used to describe the interaction mode of a nitrooxoisoaporphine derivative (ND)1 with β-cyclodextrins, suggesting that the compound's C- and D-rings are largely inserted into the cyclodextrin (B1172386) cavity. uchile.cl Additionally, docking experiments have been described in the context of oxoisoaporphine molecules and their derivatives binding to different structural and functional domains of telomerase, suggesting a potential anticancer mechanism. nih.gov

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling involves defining the essential features of a molecule required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups, in a 3D space. mdpi.comyoutube.com This approach is widely used in drug discovery for identifying new chemical entities with similar biological activities. mdpi.com Virtual screening utilizes computational techniques to search large databases of chemical compounds for potential hits based on criteria such as pharmacophore models or docking scores. mdpi.comnih.gov While specific studies applying pharmacophore modeling and virtual screening explicitly to this compound were not found in the provided search results, these strategies are commonly employed in the structure-activity relationship (SAR) studies of alkaloid families, including oxoisoaporphines. They could be used to identify novel this compound analogs with potentially improved activity or selectivity by screening chemical libraries against pharmacophore models derived from known active compounds or by performing structure-based virtual screening against relevant protein targets.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Pathways

Initial biological testing of Lakshminine has indicated marginal antiproliferative activity against certain human solid tumor cell lines and normal human fibroblasts. researchgate.net This finding suggests that this compound interacts with cellular processes relevant to proliferation, although the specific molecular targets and underlying pathways remain largely undefined. Future research should focus on elucidating these interactions through a combination of experimental and computational approaches. Techniques such as target deconvolution studies, including activity-based protein profiling, thermal proteome profiling, and affinity chromatography coupled with mass spectrometry, could be employed to identify proteins that directly bind to this compound. researchgate.net

Furthermore, pathway analysis using transcriptomics, proteomics, and metabolomics data from cells treated with this compound could reveal the downstream effects of its activity and highlight affected biological networks. Given its alkaloid nature and the observed antiproliferative effects, potential areas of investigation for biological targets could include enzymes involved in cell cycle regulation, DNA synthesis or repair, or signaling pathways critical for cell survival and proliferation. researchgate.net Comparing its activity profile and potential targets to other known cytotoxic alkaloids, such as Ascididemin which inhibits DNA topoisomerase II, might also provide clues for investigation. researchgate.net A comprehensive understanding of this compound's molecular targets and the pathways it modulates is crucial for assessing its therapeutic potential and guiding further structural modifications.

Development of Advanced Delivery Systems

The successful translation of any bioactive compound into a therapeutic agent often hinges on the development of effective delivery systems that can ensure its bioavailability, target specificity, and controlled release. While specific research on this compound delivery systems is not detailed in the provided information, general principles from drug delivery research can be applied to outline future directions. Given the chemical properties of this compound (C17H12N2O2), its solubility and stability in biological environments would need to be thoroughly evaluated to inform delivery system design.

Future research could explore various advanced delivery strategies. Nanotechnology-based approaches, such as liposomes, nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles), and dendrimers, could potentially encapsulate this compound to improve its solubility, protect it from degradation, prolong its circulation time, and facilitate targeted delivery to specific cells or tissues. uni-konstanz.de The development of prodrugs, where this compound is chemically modified to an inactive precursor that is cleaved in situ at the target site, is another potential strategy to improve delivery and reduce off-target effects. Additionally, exploring different formulations, such as co-crystals or amorphous solid dispersions, could enhance its dissolution rate and oral bioavailability if oral administration is considered. Research in this area should focus on designing systems that are biocompatible, biodegradable, and scalable for potential future development.

Combinatorial Chemistry and High-Throughput Screening for Derivative Libraries

The exploration of structure-activity relationships (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for generating and evaluating large libraries of structurally related compounds, known as derivative libraries. muni.cz Research has shown the synthesis of various oxoisoaporphine derivatives, the structural class to which this compound belongs, indicating the feasibility of generating diverse analogs. researchgate.net

Future research should leverage combinatorial chemistry techniques to synthesize libraries of this compound derivatives with modifications at different positions of its core structure. This could involve varying substituents, altering the nitrogen or oxygen functionalities, or exploring changes to the ring system while maintaining the core oxoisoaporphine scaffold. researchgate.netmuni.cz Solid-phase synthesis and parallel synthesis approaches are well-suited for generating such libraries efficiently. muni.cz

Subsequently, high-throughput screening assays, designed to evaluate the desired biological activity (e.g., antiproliferative effects, modulation of specific pathways identified in Section 9.1), would be employed to rapidly assess the activity of each compound in the library. muni.czcijournal.rubenthamscience.com This systematic approach allows for the identification of derivatives with improved potency, reduced toxicity, or novel biological activities compared to the parent compound, this compound. The data generated from HTS would then inform further rounds of rational design and synthesis, driving the lead optimization process. cijournal.rubenthamscience.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

Understanding the complex interplay of molecular events underlying the biological effects of a compound requires integrated approaches. Multi-omics data integration, which combines data from different omics layers such as genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems and can provide comprehensive mechanistic insights. researchgate.netomicstutorials.comnih.govarxiv.orgmixomics.org Although specific multi-omics studies on this compound have not been detailed, this approach represents a crucial future research direction.

By treating cells or model organisms with this compound and collecting data across multiple omics platforms, researchers can gain a more complete picture of its effects. Transcriptomics can reveal changes in gene expression, proteomics can show alterations in protein levels and modifications, and metabolomics can identify changes in metabolic pathways. omicstutorials.comnih.gov Integrating these diverse datasets through sophisticated bioinformatics and statistical methods can help to unravel the intricate molecular networks affected by this compound. researchgate.netarxiv.org

This integrated analysis can lead to the identification of key molecular drivers of the observed biological activity, reveal off-target effects, and suggest potential biomarkers of response or resistance. researchgate.netomicstutorials.commixomics.org Multi-omics data can also inform the selection of the most promising derivatives from combinatorial libraries and predict their potential efficacy and toxicity. omicstutorials.comarxiv.org While challenging due to data complexity and heterogeneity, the integration of multi-omics data is a powerful strategy to achieve a deeper and more comprehensive understanding of this compound's mechanism of action and its potential therapeutic applications. nih.govarxiv.org

Q & A

Q. Table 1: Key Parameters for Spectroscopic Characterization

| Technique | Parameters | Purpose |

|---|---|---|

| NMR (600 MHz) | Solvent: CDCl3/DMSO-d6, 298 K | Assign proton/carbon environments |

| HRMS | ESI+/ESI−, resolution >30,000 | Confirm molecular formula |

| X-ray | Cu Kα radiation, θ range 3–60° | Resolve crystal packing |

Basic: How can researchers ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

Reproducibility hinges on:

- Detailed Experimental Documentation: Include reaction conditions (temperature, solvent purity, catalyst loading), purification steps (HPLC gradients, column specifications), and characterization data .

- Batch Consistency: Validate purity (>95%) via HPLC with UV/ELSD detection and report retention times .

- Reference Standards: Use commercially available or literature-validated intermediates for cross-comparison .

Advanced: How to resolve contradictions in this compound’s reported pharmacological activity across studies?

Methodological Answer:

Address discrepancies through:

- Meta-Analysis: Systematically compare assay conditions (e.g., cell lines, IC50 protocols) using PRISMA guidelines to identify confounding variables .

- Dose-Response Validation: Replicate studies with standardized doses (e.g., 1–100 µM) and control for batch-to-batch variability .

- Statistical Harmonization: Apply mixed-effects models to account for inter-study heterogeneity .

Q. Table 2: Common Confounders in Pharmacological Data

| Variable | Impact on Activity | Mitigation Strategy |

|---|---|---|

| Cell Viability | MTT vs. ATP-based assays yield differences | Use orthogonal assays (e.g., flow cytometry) |

| Solvent Effects | DMSO >0.1% alters membrane permeability | Optimize solvent concentration |

Advanced: What strategies optimize experimental design for this compound’s mechanism-of-action studies?

Methodological Answer:

- Hypothesis-Driven Workflow: Frame research questions using PICO (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., “Does this compound inhibit Protein X in in vitro kinase assays?”) .

- High-Content Screening (HCS): Combine RNA-seq and proteomics to map signaling pathways, followed by CRISPR-Cas9 knockout validation .

- Negative Controls: Include inactive analogs to distinguish target-specific effects .

Basic: How to formulate a research question for this compound’s bioactivity screening?

Methodological Answer:

Effective research questions must be:

- Focused: “Does this compound modulate apoptosis in triple-negative breast cancer cells via caspase-3 activation?” .

- Testable: Ensure access to relevant assays (e.g., flow cytometry for apoptosis) and biological replicates (n ≥ 3) .

- Data-Driven: Pre-screen literature to confirm gaps (e.g., lack of in vivo toxicity data) .

Advanced: How to address conflicting computational vs. experimental binding affinity data for this compound?

Methodological Answer:

- Molecular Dynamics (MD) Refinement: Run 100-ns simulations to assess binding stability, comparing docking scores (AutoDock Vina) with SPR (Surface Plasmon Resonance) results .

- Alchemical Free Energy Calculations: Use FEP (Free Energy Perturbation) to predict ΔΔG binding energies and cross-validate with ITC (Isothermal Titration Calorimetry) .

Basic: What statistical tools are appropriate for analyzing this compound’s dose-response data?

Methodological Answer:

- Nonlinear Regression: Fit sigmoidal curves (variable slope) using GraphPad Prism to calculate EC50/IC50.

- ANOVA with Post Hoc Tests: Compare multiple doses (e.g., Tukey’s test for pairwise differences) .

- Quality Control: Report R<sup>2</sup> values >0.9 and residual plots to confirm model fit .

Advanced: How to design a robust study investigating this compound’s metabolic stability?

Methodological Answer:

- In Vitro Models: Use hepatocyte suspensions (human/rat) and LC-MS/MS to quantify parent compound depletion over 24h .

- CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms with fluorescent probes .

- Interspecies Scaling: Apply allometric principles to predict human pharmacokinetics from rodent data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.